N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, compounds similar to N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide have been synthesized and evaluated for their potential therapeutic applications. For instance, the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a somewhat analogous structure, revealed its function as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound demonstrated significant antitumor activity in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Pharmacological Research
In pharmacological research, derivatives of the core structure of this compound have been investigated for their therapeutic effects. For example, a study on the synthesis and neuroleptic activity of benzamides related to this compound found that certain derivatives exhibited potent inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential as neuroleptics (Iwanami et al., 1981).
Experimental Pharmacology
The exploration of this compound analogs extends into experimental pharmacology, where the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds are studied. For instance, GDC-0449, a compound with a structure bearing resemblance to this compound, was investigated in rats and dogs to understand its metabolic fate and disposition. The study found that GDC-0449 underwent extensive metabolism with major pathways involving oxidation and phase II conjugation, shedding light on the metabolic pathways that similar compounds might follow (Yue et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-7-6-17(13-21-18)19(24)22-12-15-8-10-23(11-9-15)14-16-4-2-1-3-5-16/h1-7,13,15H,8-12,14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFLIGFSDBMBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CN=C(C=C2)Cl)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.